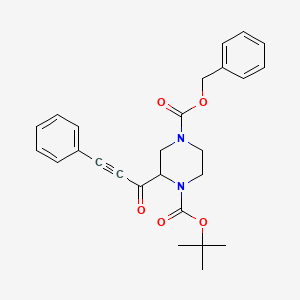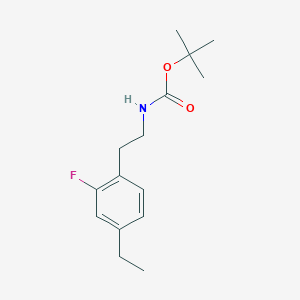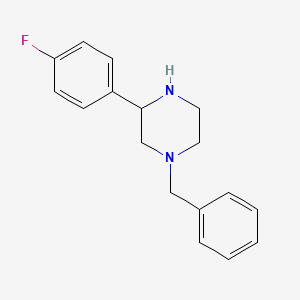
4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid (4-TBPB) is a synthetic molecule composed of an aromatic ring, an amine, and an acid. It is a member of the piperazine family of compounds and has been studied for its potential applications in a variety of scientific research areas.
Applications De Recherche Scientifique
4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid has been investigated for its potential applications in scientific research. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been studied for its potential anti-inflammatory and anti-cancer activities. Additionally, 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid has been evaluated for its potential use as a molecular probe to investigate the structure and function of proteins.
Mécanisme D'action
The exact mechanism of action of 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid is not yet fully understood. However, it is believed to act by inhibiting the activity of COX-2, which is responsible for the production of inflammatory mediators. Additionally, 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The effects of 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid on biochemical and physiological processes have been studied in a variety of cell and animal models. Studies have shown that 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid can inhibit the production of inflammatory mediators, reduce inflammation, and suppress the growth of cancer cells. Additionally, 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid has been shown to reduce oxidative stress and protect cells from damage caused by reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use. 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid is not water-soluble, so its use in aqueous solutions is limited. Additionally, its effects on biochemical and physiological processes are still being studied and are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid. Further studies are needed to investigate its potential anti-inflammatory and anti-cancer activities. Additionally, research could focus on the development of novel methods for the synthesis of 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid. Additionally, more research is needed to understand the exact mechanism of action of 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid and its effects on biochemical and physiological processes. Finally, further studies could investigate the potential use of 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid as a molecular probe to investigate the structure and function of proteins.
Propriétés
IUPAC Name |
4-[4-(2-tert-butylphenyl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)14-6-4-5-7-15(14)19-10-12-20(13-11-19)16(21)8-9-17(22)23/h4-7H,8-13H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKQQHBRPCXQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azido-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1468235.png)
![1,1-Bis(4-fluorobenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468237.png)
![tert-Butyl 4-(3-chlorophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468238.png)
![[6-(3-Fluorophenyl)-3-pyridinyl]-N-{[6-(3-fluorophenyl)-3-pyridinyl]methyl}methanamine](/img/structure/B1468241.png)
![3-[4-(2-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride](/img/structure/B1468244.png)

![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate](/img/structure/B1468246.png)
![6-(tert-Butyl) 3-ethyl 1-tetrahydro-2H-pyran-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B1468247.png)

![Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468250.png)
![(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B1468254.png)
![Benzyl 3-[(tert-butoxycarbonyl)(methyl)amino]cyclobutylcarbamate](/img/structure/B1468255.png)
![2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid](/img/structure/B1468256.png)
